6-Ethyl-4-methyl-2(1H)-quinolinone
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Overview
Description
6-Ethyl-4-methyl-2(1H)-quinolinone is a nitrogen-containing heterocyclic compound. Compounds with quinoline structures are known for their diverse biological activities and are often explored for their potential therapeutic applications . The presence of the quinolinone moiety in this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-2(1H)-quinolinone typically involves the condensation of appropriate aniline derivatives with β-ketoesters or β-diketones. One common method includes the reaction of N-ethylaniline with diethyl malonate in the presence of a catalyst such as polyphosphoric acid (PPA) . The reaction conditions usually involve heating the mixture to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolinone to its corresponding quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline derivatives.
Substitution: Substituted quinoline compounds with various functional groups.
Scientific Research Applications
6-Ethyl-4-methyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methyl-2(1H)-quinolinone involves its interaction with various molecular targets and pathways:
Apoptosis Induction: The compound can activate cell apoptosis pathways, making it a potential anticancer agent.
Enzyme Inhibition: It may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methylquinolin-2(1H)-one: Similar structure but with a hydroxyl group at the 4-position.
6-Ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione: Contains a pyranoquinoline moiety.
Diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazineylidene)succinate: A quinoline derivative with a hydrazineylidene group.
Uniqueness
6-Ethyl-4-methyl-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and methyl groups at the 6 and 4 positions, respectively, contribute to its unique properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-ethyl-4-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-5-11-10(7-9)8(2)6-12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYWBUOEUUZAEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415976 |
Source
|
Record name | 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51592-38-2 |
Source
|
Record name | 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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